
PF-03654746
Descripción general
Descripción
PF-03654746 es un antagonista potente y selectivo del receptor H3 de la histamina desarrollado por Pfizer. Actualmente se encuentra en ensayos clínicos para el tratamiento del trastorno por déficit de atención e hiperactividad, el síndrome de Tourette y posibles aplicaciones antialérgicas . El compuesto ha demostrado ser prometedor para mejorar la eficacia cognitiva y los efectos modificadores de la enfermedad en la enfermedad de Alzheimer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PF-03654746 implica múltiples pasos, comenzando con la preparación del anillo de ciclobutano y la funcionalización posterior. Los pasos clave incluyen:
Formación del anillo de ciclobutano: Esto se logra mediante una reacción de cicloadición [2+2].
Introducción de los átomos de flúor: La fluoración se lleva a cabo utilizando agentes fluorantes selectivos.
Adición del grupo pirrolidinilmetilo: Este paso implica reacciones de sustitución nucleofílica.
Formación del grupo carboxamida: Esto se logra mediante la formación de enlaces amida utilizando reactivos de acoplamiento apropiados.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:
Temperatura y presión de reacción: Controladas para optimizar las velocidades de reacción y la selectividad.
Métodos de purificación: Se emplean técnicas como la cristalización, la destilación y la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
PF-03654746 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes, especialmente en las posiciones fluoradas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas y alcoholes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
PF-03654746 is a potent and selective histamine H3 receptor antagonist developed by Pfizer . It has been investigated for various clinical applications, including the treatment of neurological and psychiatric disorders .
Targets
this compound primarily targets the human H3 receptor .
Clinical Trials and Investigational Uses
This compound has been investigated as a treatment for the following conditions:
- Narcolepsy
- Schizophrenia
- Tourette's Syndrome
- Excessive Daytime Sleepiness (EDS)
- ADHD
- Alzheimer's disease
- Anti-allergy applications
However, clinical trials for schizophrenia, Alzheimer's disease, and ADHD were discontinued .
Pharmacology
This compound functions as an antagonist of the histamine H3 receptor . Histamine H3 receptors are presynaptic autoreceptors that regulate cyclic AMP and inhibit the release of histamine . By blocking these receptors, this compound increases synaptic histamine levels and modulates the release of other neurotransmitters .
Occupancy Estimates
Oral administration of 0.1 to 4 mg of this compound resulted in occupancy estimates of 71%–97% and 30%–93% at 3 and 24 hours post-drug, respectively . this compound can fully occupy H3 binding sites (ROmax = 100%), with an IC50 estimated to be 0.144 ± 0.010 ng/mL .
Structural Basis for Recognition
The crystal structure of the human histamine receptor H3R bound to this compound has been determined at 2.6 Å resolution . Key interactions include:
- The 3-fluoro-phenyl moiety of this compound forming a hydrophobic interaction with F193 ECL2 .
- Hydrophobic interaction with Y374 6.51 .
- The fluorine atom of 3-fluoro-cyclobutane of this compound engages a hydrogen bond with C188 45.50, and the amine moiety of pyrrolidine of this compound forms a salt bridge with D114 3.32 at the bottom of the pocket .
Considerations
Mecanismo De Acción
PF-03654746 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor H3 de la histamina. Este receptor se expresa principalmente en el cerebro y modula la liberación de diversos neurotransmisores, incluyendo la histamina, la dopamina, el ácido gamma-aminobutírico y la acetilcolina . Al bloquear el receptor H3, this compound aumenta la liberación de estos neurotransmisores, lo que lleva a una mejora de la función cognitiva y una reducción de los síntomas de los trastornos neurológicos.
Comparación Con Compuestos Similares
PF-03654746 es único por su alta selectividad y potencia como antagonista del receptor H3 de la histamina. Los compuestos similares incluyen:
Pitolisant: Otro antagonista del receptor H3 aprobado para el tratamiento de la narcolepsia.
Tioperamida: Un antagonista no selectivo del receptor H3 con efectos más amplios en los receptores de la histamina.
Ciproxifan: Un antagonista potente del receptor H3 con aplicaciones en el mejoramiento cognitivo.
En comparación con estos compuestos, this compound ha demostrado una penetración cerebral superior y selectividad, lo que lo convierte en un candidato prometedor para el tratamiento de diversos trastornos neurológicos .
Actividad Biológica
PF-03654746 is a small molecule antagonist targeting the histamine H3 receptor (H3R), which plays a significant role in various neurological and psychiatric conditions. This compound has been investigated for its potential therapeutic applications in disorders such as narcolepsy, schizophrenia, Tourette's syndrome, and excessive daytime sleepiness .
This compound functions primarily as a histamine H3 receptor antagonist , inhibiting the receptor's activity. The H3 receptor is a G-protein coupled receptor (GPCR) that modulates the release of neurotransmitters such as histamine, acetylcholine, and others. By blocking this receptor, this compound enhances the release of these neurotransmitters, which can improve cognitive functions and reduce symptoms associated with various neurological disorders .
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through several studies:
- Receptor Occupancy : Studies using positron emission tomography (PET) demonstrated that oral doses of this compound resulted in 71%–97% occupancy of H3 receptors at 3 hours post-administration, decreasing to 30%–93% at 24 hours .
- Efficacy in Clinical Trials : In a Phase I trial focused on cognitive deficits in schizophrenia patients, this compound was evaluated for safety and tolerability, although results were not publicly disclosed .
Structural Insights
Recent structural studies have provided insights into how this compound interacts with the H3 receptor:
- A crystal structure of the H3 receptor complexed with this compound revealed critical interactions that stabilize the binding. The compound forms hydrophobic interactions and salt bridges with key amino acids within the binding pocket .
- Notably, mutations in specific residues (e.g., F193 and Y374) significantly affected the binding affinity of this compound, indicating these residues play crucial roles in ligand specificity and efficacy .
Clinical Applications
- Narcolepsy : Research has indicated that this compound may help alleviate symptoms associated with narcolepsy by enhancing wakefulness through H3R antagonism .
- Schizophrenia : In combination with other treatments, this compound showed promise in reducing cognitive deficits in schizophrenia patients during clinical trials .
- Allergic Rhinitis : A study investigated the effects of this compound combined with fexofenadine on allergen-induced nasal symptoms. Results showed significant reductions in congestion and itching compared to placebo .
Summary of Findings
Propiedades
IUPAC Name |
N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBKHYDZOCBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029522 | |
Record name | trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935840-31-6 | |
Record name | PF-03654746 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935840316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03654746 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-03654746 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3QE979K1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.